

# Apixaban method robustness precision parameters

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Apixaban

CAS No.: 503612-47-3

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## Method Validation & Performance Parameters

The following table summarizes the key validation parameters for a stability-indicating RP-HPLC method for **Apixaban**, developed in accordance with ICH guidelines [1].

Validation Parameter	Experimental Details	Results & Acceptance
<b>Chromatographic Conditions</b>	Column: Inertsil ODS C18 (150 mm x 4.6 mm, 5 µm) Mobile Phase: Buffer pH 4.0 : Methanol (50:50 v/v) Flow Rate: 1.2 mL/min Detection Wavelength: 230 nm Injection Volume: 10 µL Column Temperature: 40°C   Retention Time: ~2.2 min	<b>System Suitability</b>
		Parameter tested: Tailing Factor, Theoretical Plates, %RSD   Tailing Factor: 1.37 (Limit ≤ 2.0) Theoretical Plates: 4572 (Limit ≥ 2000) %RSD for peak area: 0.40%
	<b>Specificity</b>	Interference check from blank (diluent) and placebo solutions.   No interference observed at the retention time of <b>Apixaban</b> . Confirmed by peak purity studies.
	<b>Linearity</b>	Concentration range: 7.5 µg/mL to 37.5 µg/mL (6 levels: 25% to 150% of target concentration)   Correlation Coefficient (r) met ICH requirements.
	<b>Accuracy (Recovery)</b>	Spiked placebo at 50%, 100%, and 150% of target concentration (n=3 for each level).   Percent Recovery: 100.0% to 101.2%

## Troubleshooting Guide & FAQs

Here are solutions to common problems you might encounter with the **Apixaban** HPLC method.

Problem Phenomenon	Potential Root Cause	Investigative Steps & Corrective Action
<b>Peak Tailing</b>   1. Column degradation 2. Inappropriate buffer pH		1. <b>Check System Suitability:</b> If tailing factor >2, condition or replace the column. 2. <b>Verify Mobile Phase:</b> Confirm buffer pH is 4.0; re-prepare if outside range.
<b>Shift in Retention Time</b>   1. Mobile phase composition change 2. Column temperature fluctuation 3. Flow rate inaccuracy		1. <b>Audit Mobile Phase:</b> Precisely remix and degas. 2. <b>Confirm Thermostatting:</b> Ensure column oven is stable at 40°C. 3. <b>Calibrate Flow Rate:</b> Verify with a flow meter.
<b>High Backpressure</b>   1. Column blockage 2. Particulates in mobile phase/sample		1. <b>In-line Filter:</b> Use 0.45µm filter in mobile phase line. 2. <b>Sample Filtration:</b> Always filter sample through a 0.45µm nylon syringe filter. 3. <b>Reverse Flush</b> column if possible.
<b>Low % Recovery in Accuracy Study</b>   1. Incomplete extraction from tablet matrix 2. Sample degradation		1. <b>Optimize Extraction:</b> Ensure sonication time is 30 minutes with intermittent shaking. 2. <b>Verify Diluent Stability:</b> Use fresh diluent (Water:ACN, 50:50 v/v).
<b>Noise or Drifting Baseline</b>   1. Contaminated column 2. Mobile phase degassing issue		1. <b>Purge System</b> with mobile phase. 2. <b>Thoroughly Degas</b> mobile phase by sonication under vacuum.

## Detailed Experimental Protocols

### Mobile Phase and Buffer Preparation

- **Buffer (pH 4.0):** Dissolve 1.4 g of sodium perchlorate in 1 liter of Milli-Q water. Mix thoroughly and adjust the pH to 4.0 with **perchloric acid** [1].
- **Mobile Phase:** Mix the prepared buffer and HPLC-grade methanol in a ratio of **50:50 (v/v)**. Mix well and degas before use [1].
- **Diluent:** Prepare a mixture of water and acetonitrile in a **50:50 (v/v)** ratio [1].

### Standard Solution Preparation

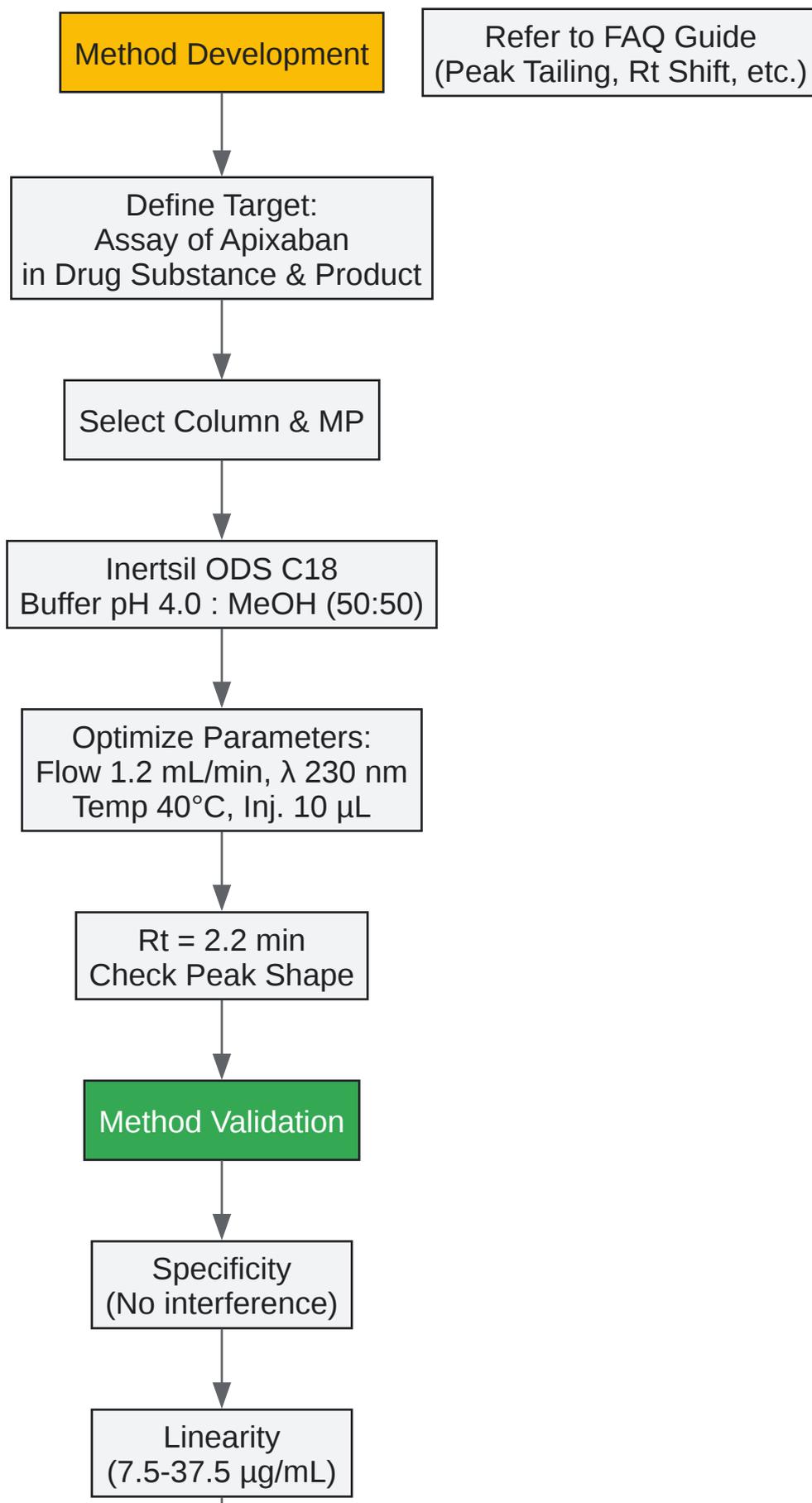
- **Stock Standard Solution (250 µg/mL):** Accurately weigh about 25 mg of **Apixaban** working standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and finally dilute to volume with diluent [1].
- **Working Standard Solution (25 µg/mL):** Pipette 5 mL of the stock standard solution into a 50 mL volumetric flask and dilute to volume with diluent [1].

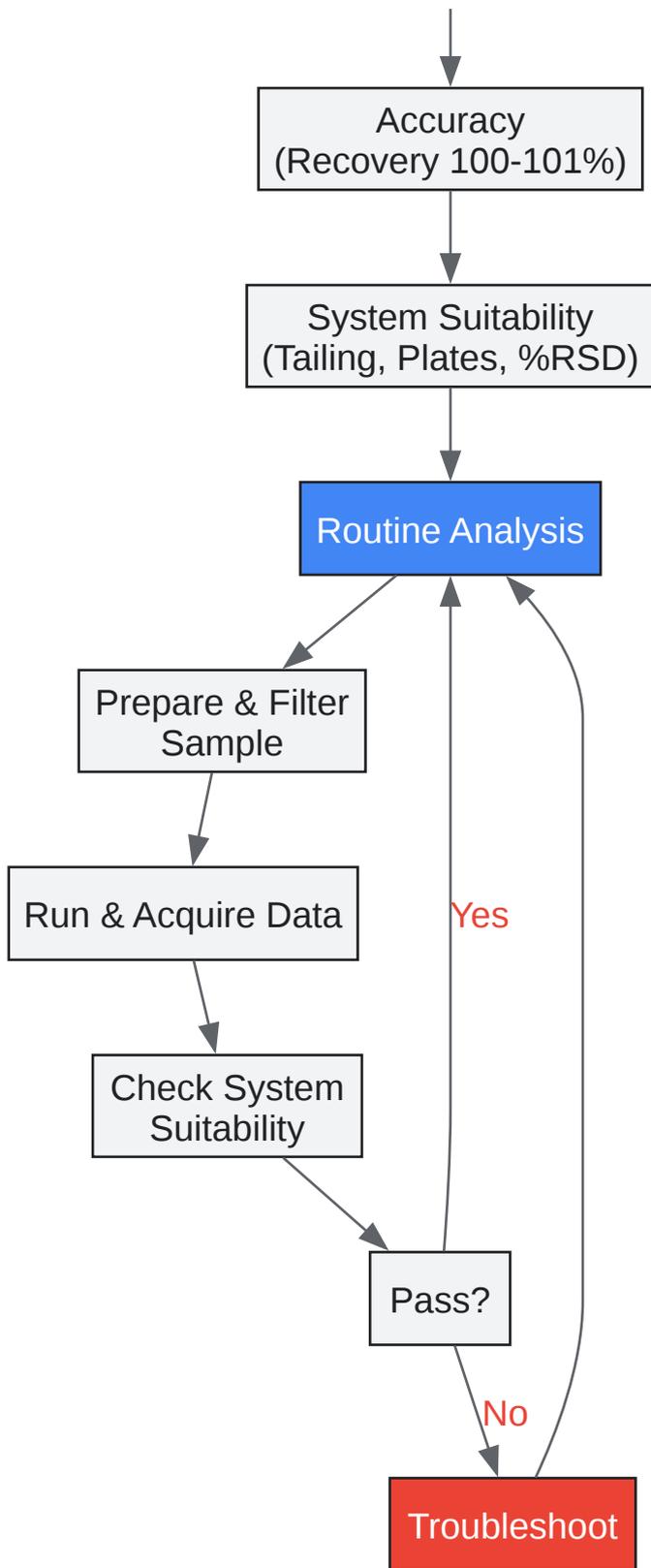
## Sample Solution Preparation (from Tablets)

- Weigh and finely powder 20 tablets.
- Accurately weigh a portion of the powder equivalent to 25 mg of **Apixaban** and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of diluent, sonicate for **30 minutes** with intermittent shaking, and allow it to cool to room temperature.
- Dilute to volume with diluent and mix thoroughly.
- Further dilute 5 mL of this solution to 50 mL with diluent (final concentration ~25 µg/mL).
- **Crucially, filter this solution through a 0.45 µm nylon syringe filter** before injection into the HPLC system [1].

## Workflow & Method Development Logic

The diagram below outlines the logical workflow for developing, validating, and troubleshooting the **Apixaban** HPLC method.





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## References

1. Stability Indicating Method Development and... | Research Square [researchsquare.com]

To cite this document: Smolecule. [Apixaban method robustness precision parameters]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548874#apixaban-method-robustness-precision-parameters]

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